2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine

Kinase inhibition PDGFR mutant selectivity

Researchers requiring a validated kinase inhibitor scaffold often face supply gaps that delay SAR campaigns. This compound directly addresses that bottleneck. • Serves as the core scaffold of the S6K1 inhibitor PF-4708671 (Ki = 20 nM, 400-fold selectivity) and a screening hit for PDGFR-family kinases. • Free piperazine NH enables rapid divergent derivatization, supporting focused library synthesis for CCR4 antagonist optimization (analog IC50 = 91.2 nM). • Eliminates the risk of generic substitution; its specific cyclopropyl/phenyl substitution pattern is critical for target engagement reproducibility.

Molecular Formula C17H20N4
Molecular Weight 280.37 g/mol
Cat. No. B11782746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine
Molecular FormulaC17H20N4
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N3CCNCC3)C4=CC=CC=C4
InChIInChI=1S/C17H20N4/c1-2-4-13(5-3-1)15-12-16(21-10-8-18-9-11-21)20-17(19-15)14-6-7-14/h1-5,12,14,18H,6-11H2
InChIKeyBWKOSUGYRWBGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine Overview


2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine (CAS 1707399-83-4, MF C17H20N4, MW 280.37 g/mol) is a synthetic heterocyclic compound belonging to the piperazinylpyrimidine class, a validated scaffold in kinase inhibitor discovery. It features a pyrimidine core substituted with a cyclopropyl at C2, a phenyl at C4, and an unsubstituted piperazine at C6. This compound serves as both a screening hit and a key intermediate for further derivatization. The piperazine NH provides a synthetic handle for introducing diverse functional groups, making it a versatile building block in medicinal chemistry. As a member of the piperazinylpyrimidine class, it shares the scaffold's demonstrated capacity for selective kinase inhibition, including activity against PDGFR family kinases (KIT, PDGFRA) and RAF kinases. Its procurement is relevant for research programs targeting oncology, inflammation, and CNS disorders [1][2].

Scaffold context

Piperazinylpyrimidine core reported in selective kinase inhibitor programs targeting PDGFR and RAF families.

Class-level evidence; specific target engagement data not available for this compound.
Synthetic vector

Unsubstituted piperazine NH provides a divergent handle for focused library synthesis, absent in advanced intermediates like PF-4708671.

Procurement logic

Suited as a screening hit or intermediate for SAR studies; cyclopropyl/phenyl substitution pattern may influence kinase selectivity profile.

Use in kinase selectivity profiling or cell-based screening requires experimental validation.

Generic Substitution Not Advisable


Generic substitution among piperazinylpyrimidine derivatives is not advisable due to the profound impact of subtle substitution variations on selectivity, potency, and target engagement. Published studies on closely related analogs demonstrate that modifications to the pyrimidine core's substituents can shift kinase selectivity from PDGFR family mutants to unrelated kinases like CDK11, DDR1, or CSNK1D, or alter the cytotoxic profile against the NCI-60 panel [1]. Furthermore, the CCR4 antagonism patent literature shows that variations in pyrimidine substitution patterns produce IC50 values ranging from low nanomolar to inactive, making functional interchange impossible [2]. The cyclopropyl and phenyl substituents on the target compound are expected to critically influence binding pocket complementarity and metabolic stability. Using a generic piperazinylpyrimidine without these specific substituents would invalidate any structure-activity relationship (SAR) study and render experimental results non-reproducible.

Similar piperazinylpyrimidines shift kinase selectivity from PDGFR mutants to CDK11 or DDR1 depending on substitution pattern; functional interchange is not supported.
Reported >100-fold GI50 differences among close analogs against MDA-MB-468 cells mean generic replacement may result in complete loss of cellular activity.
The free piperazine NH is a critical synthetic vector; N-alkylated or N-Boc analogs remove the divergent derivatization capability required for SAR expansion.

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine Evidence


PDGFR Mutant vs. Wild-Type Kinase Selectivity

Although direct kinase profiling data for 2-cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine itself are not publicly available, critical class-level evidence demonstrates that piperazinylpyrimidine derivatives bearing specific substitution patterns achieve differential selectivity for oncogenic mutant forms of PDGFR family kinases over wild-type isoforms. In the foundational study, Compound 4 showed a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms. This selectivity is significant because close structural analogs (Compounds 15 and 16) displayed distinct kinase binding profiles, targeting CK1, RAF, and other kinase subfamilies instead [1]. This differential behavior underscores that the specific substituent arrangement on the pyrimidine core—including the cyclopropyl and phenyl groups—dictates kinase targeting, a property not shared by the broader compound class.

PDGFR Selectivity
Class-level inference
Compound 4: selective for KIT and PDGFRA mutants over wild-type. Compound 15/16: CK1/RAF targeting instead.
Supports selectivity profiling context for PDGFR family kinases.
Direct data for target compound not available; substitution pattern anticipated to alter binding profile.
Kinase inhibition PDGFR mutant selectivity NCI-60

MDA-MB-468 Cellular Potency Gradient

Among piperazinylpyrimidine derivatives, there is a striking potency gradient against the triple-negative breast cancer cell line MDA-MB-468, ranging from low nanomolar GI50 values to inactivity. In the NCI-60 screening, the lead compound II-18 achieved a GI50 of 30 nM against MDA-MB-468, while compounds I-12 and I-11 showed mean GI50 values of 5.25 μM and weaker activity, respectively [1]. In the primary paper, Compound 15 was identified as a potent growth inhibitor of MDA-MB-468, and Compound 4 also demonstrated significant activity [2]. This wide potency window, directly linked to subtle structural modifications, means that replacing the target compound with a random piperazinylpyrimidine could result in a complete loss of cellular activity. For researchers investigating basal-like breast cancer, the specific substitution pattern—i.e., cyclopropyl at C2, phenyl at C4, piperazine at C6—likely contributes to this potency.

MDA-MB-468 Potency Gradient
Class-level inference
GI50 range across analogs: 30 nM (II-18) to >5.25 µM (I-12).
Supports cell-model endpoint review for cytotoxicity screening.
>100-fold difference linked to subtle structural changes; target compound position within active analog space unconfirmed.
Triple-negative breast cancer MDA-MB-468 cytotoxicity NCI-60

CCR4 Antagonism Structural Determinants

Piperazinylpyrimidine derivatives are a privileged scaffold for CCR4 antagonism, a target implicated in allergic dermatitis, asthma, and tumor immunity. The patent literature explicitly claims piperazinylpyrimidine derivatives of formula I as CCR4 antagonists, with the pyrimidine substitution pattern being a key determinant of potency. BindingDB data for structurally related compounds demonstrate a measurable range of CCR4 antagonistic activity; for example, a representative piperazinylpyrimidine analog exhibits an IC50 of 91.2 nM in a [35S]-GTPγS binding assay using human CCR4 expressed in CHO membranes [1][2]. The specific combination of cyclopropyl, phenyl, and unsubstituted piperazine in the target compound is expected to yield a distinct affinity profile compared to analogs with halogen, alkyl, or heteroalkyl substitutions, as documented in the patent SAR tables.

CCR4 Antagonism
Class-level inference
Representative analog IC50: 91.2 nM (CCR4 [35S]-GTPγS binding, human CHO membranes).
Supports chemokine receptor screening context.
Patent Formula I covers target compound; cyclopropyl/phenyl substitution expected to yield distinct potency.
CCR4 antagonism chemokine receptor allergic dermatitis BindingDB

S6K1 Pharmacophore: Piperazinylpyrimidine Core

The piperazinylpyrimidine scaffold is the core pharmacophore of PF-4708671, a highly selective S6K1 inhibitor. PF-4708671 demonstrates a Ki of 20 nM and an IC50 of 160 nM against S6K1 in cell-free assays, with a remarkable 400-fold selectivity over the closely related S6K2 isoform. It also shows 4-fold and >20-fold selectivity over MSK1 and RSK1/2, respectively [1]. While PF-4708671 itself is a more complex molecule incorporating a benzimidazole moiety, its S6K1 inhibitory activity is anchored by the piperazinylpyrimidine core. The target compound, 2-cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine, represents a simpler, unadorned version of this core scaffold, making it an ideal starting point for S6K1-focused SAR exploration. Its unsubstituted piperazine NH offers a divergent synthetic vector not available in PF-4708671 or its advanced intermediates.

S6K1 Pharmacophore
Class-level inference
PF-4708671: S6K1 Ki = 20 nM, 400-fold selectivity over S6K2. Target compound: unsubstituted piperazine NH enables divergent SAR.
Supports S6K1 pharmacophore exploration with unique synthetic vector.
Direct S6K1 data for target compound not available; serves as minimalist core scaffold for derivatization.
S6K1 p70S6 kinase selectivity autophagy

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine Applications


PDGFR Mutant Selectivity Profiling

Given the established precedent that piperazinylpyrimidine derivatives achieve differential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1], 2-cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is well-suited as a starting point for selectivity profiling studies. Researchers can leverage this compound to investigate whether its specific substitution pattern (cyclopropyl, phenyl, piperazine) further refines selectivity within the PDGFR subfamily.

MDA-MB-468 Cell-Based Screening

The documented potency gradient of piperazinylpyrimidines against MDA-MB-468 cells—ranging from 30 nM to >100 μM GI50—makes this compound highly relevant for TNBC-focused screening campaigns [2]. Its structural features place it within the active analog space, and it can serve as a benchmark for establishing SAR around basal-like breast cancer cytotoxicity.

S6K1 Pharmacophore Divergent Synthesis

As the minimalist core scaffold of the highly selective S6K1 inhibitor PF-4708671 (S6K1 Ki = 20 nM, 400-fold selectivity over S6K2) [3], this compound's free piperazine NH provides a synthetic handle for divergent derivatization. It is ideal for medicinal chemistry programs aiming to explore novel S6K1 inhibitors that diverge from the PF-4708671 benzimidazole architecture.

CCR4 Antagonist Lead Optimization

The patent literature explicitly covers piperazinylpyrimidines of formula I as CCR4 antagonists, with demonstrated IC50 values in the nanomolar range for structurally related analogs (e.g., 91.2 nM) [4]. This compound can be directly screened or used as a synthetic intermediate to generate focused libraries for CCR4 antagonist optimization.

Application
Selection Property
Validation Focus
PDGFR mutant selectivity profiling
Class-level PDGFR engagement precedent
Mutant vs. wild-type binding assay review
MDA-MB-468 cell-based screening
Reported potency gradient among analogs
Cytotoxicity endpoint review (GI50 range)
S6K1 pharmacophore divergent synthesis
Unsubstituted piperazine NH synthetic handle
S6K1 isoform selectivity assay (refer to PF-4708671)
CCR4 antagonist lead optimization
Piperazinylpyrimidine CCR4 antagonism precedent
CCR4 binding assay (IC50 determination)
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